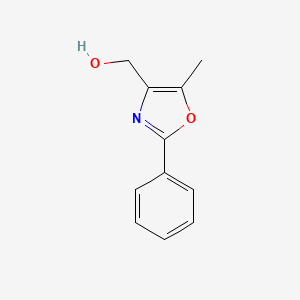

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol

説明

IUPAC Nomenclature and Systematic Identification

The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol is systematically identified through multiple nomenclature systems and chemical identifiers that establish its unique molecular identity. According to PubChem database records, the primary IUPAC name for this compound is 4-(hydroxymethyl)-5-methyl-2-phenyl-1,3-oxazole, which reflects the substitution pattern on the oxazole ring system. The Chemical Abstracts Service has assigned the registry number 70502-03-3 to this compound, providing a unique identifier for chemical databases and regulatory purposes.

The molecular formula C₁₁H₁₁NO₂ indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight that positions this compound within the range of small organic molecules suitable for various analytical techniques. Alternative nomenclature includes several depositor-supplied synonyms such as (5-methyl-2-phenyloxazol-4-yl)methanol and [5-methyl-2-phenyl-1,3-oxazol-4-yl]methanol, demonstrating the flexibility in naming conventions for this substituted oxazole derivative.

The European Community number 640-820-1 provides additional regulatory identification, while the DSSTox Substance ID DTXSID30468750 links this compound to toxicological databases maintained by the Environmental Protection Agency. The systematic naming convention follows standard IUPAC rules for heterocyclic compounds, where the oxazole ring serves as the parent structure with numerical positioning indicating the locations of the methyl, phenyl, and hydroxymethyl substituents.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol exhibits characteristic features of substituted oxazole compounds, with specific structural parameters that influence its chemical behavior and physical properties. Crystallographic studies of related oxazole derivatives provide valuable insights into the expected molecular conformation and intermolecular interactions that govern the solid-state structure of this compound.

Research on similar oxazole structures demonstrates that the five-membered oxazole ring typically adopts a planar or near-planar configuration, with minimal deviation from planarity due to the aromatic character of the heterocyclic system. The phenyl substituent at the 2-position of the oxazole ring generally maintains coplanarity with the heterocyclic core, as evidenced by crystallographic analyses of comparable compounds showing dihedral angles between oxazole and phenyl rings ranging from minimal values to approximately 10 degrees.

The hydroxymethyl group at the 4-position introduces conformational flexibility through rotation around the carbon-carbon bond connecting the methanol moiety to the oxazole ring. This rotational freedom creates multiple possible conformations that may be stabilized by different intermolecular interactions in the crystalline state. The methyl group at the 5-position provides steric influence that can affect both the molecular geometry and the packing arrangements in crystalline forms.

Intermolecular hydrogen bonding patterns play crucial roles in determining the crystal structure, with the hydroxyl group of the methanol substituent serving as both hydrogen bond donor and acceptor. Studies of related compounds indicate that weak carbon-hydrogen to oxygen interactions contribute significantly to crystal stabilization, forming extended networks that influence the overall packing efficiency and thermal stability of the crystalline material.

Spectroscopic Profiling (NMR, FTIR, UV-Vis)

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol through analysis of proton environments and chemical shift patterns characteristic of substituted oxazole systems. The proton Nuclear Magnetic Resonance spectrum of oxazole derivatives typically exhibits distinctive signals that reflect the electronic environment created by the heterocyclic aromatic system and its substituents.

Research on oxazole compounds demonstrates that proton chemical shifts follow predictable patterns based on the electron distribution within the ring system, with the 2-position generally showing the most downfield resonance due to the proximity to both nitrogen and oxygen atoms. The phenyl substituent contributes multiple aromatic proton signals in the characteristic aromatic region, while the methyl group at the 5-position appears as a singlet with integration corresponding to three protons.

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that identify functional groups and molecular vibrations specific to this oxazole derivative. The hydroxyl group of the methanol substituent produces a broad absorption band typically observed in the 3200-3600 cm⁻¹ region, while the aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ range. The oxazole ring system contributes specific vibrational modes that distinguish it from other heterocyclic compounds, including carbon-nitrogen and carbon-oxygen stretching frequencies characteristic of the five-membered aromatic ring.

Ultraviolet-Visible spectroscopy of oxazole derivatives demonstrates absorption characteristics that reflect the electronic transitions within the conjugated system formed by the oxazole ring and its substituents. Studies of related compounds show that absorption maxima typically occur in the 300-400 nanometer range, with the exact position dependent on the nature and position of substituents. The phenyl group extends the conjugation system, generally resulting in bathochromic shifts compared to unsubstituted oxazole compounds, while electron-donating or electron-withdrawing effects of substituents further modulate the absorption characteristics.

Computational Chemistry: DFT Calculations and Molecular Orbital Analysis

Density Functional Theory calculations provide comprehensive insight into the electronic structure and molecular properties of (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol through quantum mechanical analysis of orbital energies, electron distribution, and molecular geometry optimization. Computational studies of oxazole derivatives using standard basis sets such as B3LYP/6-311G(d,p) yield geometric parameters that correlate well with experimental crystallographic data, validating the theoretical approach for this class of compounds.

Frontier molecular orbital analysis reveals the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital characteristics that govern chemical reactivity and electronic properties. Research on similar oxazole structures indicates that the Highest Occupied Molecular Orbital typically exhibits significant electron density on the oxazole ring system and the phenyl substituent, while the Lowest Unoccupied Molecular Orbital shows distribution patterns that influence electrophilic attack sites and electronic excitation pathways.

Molecular electrostatic potential calculations demonstrate charge distribution patterns that predict intermolecular interaction sites and chemical reactivity preferences. The electron-rich regions around the nitrogen and oxygen atoms of the oxazole ring create nucleophilic sites, while the aromatic carbon atoms may exhibit electrophilic character depending on the overall electronic influence of substituents. The hydroxyl group introduces additional polarity that affects both intramolecular and intermolecular interactions through hydrogen bonding capabilities.

特性

IUPAC Name |

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-10(7-13)12-11(14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQIALLSQXGHHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468750 | |

| Record name | (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70502-03-3 | |

| Record name | (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of Precursors

The primary synthetic approach to (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol involves the cyclization of appropriately substituted precursors under controlled conditions. A common route is the reaction of 2-phenyl-2-oxazoline derivatives with formaldehyde in the presence of an acid catalyst, which facilitates ring closure and hydroxymethyl group introduction at the 4-position of the oxazole ring.

- Typical Reaction Conditions:

- Solvent: Methanol or ethanol

- Catalyst: Acidic catalysts such as p-toluenesulfonic acid

- Temperature: Reflux (~70–80°C)

- Reaction Time: 4–6 hours

- Workup: Neutralization with aqueous sodium hydroxide, followed by recrystallization from methanol to enhance purity

This method yields the target compound with moderate to high efficiency, and reaction parameters such as stoichiometric ratios and reaction time are optimized to maximize yield and purity.

Mitsunobu Reaction for Hydroxymethyl Group Modification

For derivatives or modifications involving the hydroxymethyl group, the Mitsunobu reaction has been employed effectively. This reaction uses polymer-supported triphenylphosphine (PS-PPh3) and azodicarboxylate reagents (e.g., ADDP) in tetrahydrofuran (THF) solvent to convert the hydroxyl group into various ether derivatives with yields reported up to 81% over 16 hours.

- Mechanistic Insight:

- The Mitsunobu reaction proceeds via a redox mechanism where the azodicarboxylate oxidizes the phosphine, activating the alcohol for nucleophilic substitution.

- THF stabilizes intermediates, and steric effects from the oxazole ring influence regioselectivity.

Industrial Scale Synthesis

Industrial production adapts the laboratory cyclization methods to continuous flow reactors and automated systems to improve efficiency, reproducibility, and environmental compliance. The process involves:

- Controlled temperature and pressure conditions

- Use of acid catalysts optimized for minimal waste

- Continuous extraction and purification steps to maintain product quality

- Scale-up considerations to maintain reaction kinetics and yield.

Detailed Reaction Procedure Example

A representative synthesis from literature involves the following steps:

| Step | Procedure Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Suspension of methyl 4-bromo-3-oxovalerate and benzamide in solvent | Stirring at 90°C under 400 mbar vacuum for 18 h | Formation of methyl 2-(5-methyl-2-phenyl-4-oxazolyl)acetate intermediate |

| 2 | Addition of methanol and p-toluenesulfonic acid monohydrate | Reflux at ~73°C for 1 h | Cyclization and formation of oxazole ring |

| 3 | Filtration and washing with ethyl acetate | Room temperature | Removal of impurities |

| 4 | Washing organic filtrates with water and brine | Room temperature | Purification |

| 5 | Drying over sodium sulfate and rotary evaporation | 45°C, 8 mbar, 1 h | Concentration of product |

| 6 | Dissolution in ethanol and crystallization | Cooling to room temperature and then -20°C for 60 h | Isolation of crystalline (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol derivative |

The overall yield reported for this process is approximately 41% relative to the starting methyl 4-bromo-3-oxovalerate.

Analytical and Purification Techniques

- Purity Assessment: Reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm is used to confirm purity levels above 95%, with method validation parameters including linearity (R² > 0.999), precision (%RSD < 2%), and recovery (98–102%).

- Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies the chemical environment of protons and carbons, confirming the oxazole ring and hydroxymethyl substitution. Fourier-transform infrared spectroscopy (FTIR) confirms characteristic functional groups such as hydroxyl (-OH) and oxazole ring vibrations.

- Crystallography: Single-crystal X-ray diffraction refined with SHELX software provides precise molecular geometry, bond lengths, and angles, essential for confirming the structure and purity of the compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization of 2-phenyl-2-oxazoline with formaldehyde | 2-phenyl-2-oxazoline, formaldehyde, acid catalyst | Reflux in methanol/ethanol, 4–6 h | Moderate to high | Common lab-scale method |

| Mitsunobu reaction for hydroxymethyl modification | PS-PPh3, ADDP, THF | Room temperature to reflux, 16 h | Up to 81% | Used for ether derivatives |

| Industrial continuous flow synthesis | Similar precursors, acid catalysts | Controlled temp/pressure, automated | Optimized for scale | Emphasizes efficiency and environmental safety |

| Cyclization from methyl 4-bromo-3-oxovalerate and benzamide | Methyl 4-bromo-3-oxovalerate, benzamide, p-toluenesulfonic acid | 90°C stirring, reflux in methanol | ~41% | Multi-step process with crystallization |

Research Findings and Optimization Notes

- Reaction time and stoichiometric ratios are critical for maximizing yield in cyclization reactions.

- Acid catalysts such as p-toluenesulfonic acid improve cyclization efficiency.

- Recrystallization from methanol or ethanol enhances product purity.

- The Mitsunobu reaction is effective for selective functional group transformations on the hydroxymethyl moiety.

- Industrial processes benefit from continuous flow technology to maintain consistent product quality and reduce environmental impact.

- Analytical techniques including NMR, FTIR, HPLC, and X-ray crystallography are essential for confirming structure and purity.

This comprehensive overview synthesizes diverse research data and industrial practices to provide an authoritative guide on the preparation of (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanol, emphasizing reaction conditions, yields, and analytical validation.

化学反応の分析

Types of Reactions

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)carboxylic acid.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Chemical Properties and Reactions

The compound features an oxazole ring, which contributes to its reactivity. It can undergo several types of reactions:

Types of Reactions:

- Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction: The oxazole ring can be reduced to yield different derivatives.

- Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents:

- Oxidation Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

- Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

- Electrophilic Reagents: Bromine (Br₂), nitric acid (HNO₃).

Chemistry

In synthetic organic chemistry, (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol serves as an intermediate for synthesizing various heterocyclic compounds. Its unique structure allows for the development of new chemical entities with tailored properties.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several strains are summarized below:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0048 |

| Pseudomonas aeruginosa | 0.0098 |

This data suggests potential for developing new antimicrobial agents against resistant strains.

Medicine

The compound is being investigated for its role in drug development:

- Anticancer Properties: Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction in vitro.

- Neuroprotective Effects: Evidence indicates it may protect neuronal cells from oxidative damage, highlighting its potential in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the therapeutic applications of this compound:

- Antimicrobial Efficacy Study: A study demonstrated that derivatives showed enhanced activity against multidrug-resistant bacterial strains, suggesting utility in treating complex infections.

- Cancer Research Findings: Research indicates that the compound may inhibit specific cancer cell lines through mechanisms that involve cell cycle arrest and apoptosis.

- Neuroprotective Studies: Investigations into its neuroprotective properties reveal that it may mitigate oxidative stress in neuronal cells, presenting opportunities for further research into neurodegenerative diseases.

作用機序

The mechanism of action of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s biological effects are mediated through its ability to bind to active sites and alter the function of target proteins .

類似化合物との比較

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Substitution Position : The position of the methyl group significantly impacts electronic properties. For example, the 5-methyl substitution in the target compound may enhance steric hindrance compared to 4-methyl derivatives .

- Heterocycle Core : Replacing oxygen with sulfur (e.g., thiazole derivatives) increases electron-withdrawing effects and alters solubility profiles .

- Phenyl vs.

生物活性

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, which are largely attributable to its unique structural features. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound features:

- Oxazole Ring : A five-membered heterocyclic structure comprising nitrogen and oxygen.

- Substituents : A methyl group at the 5-position and a phenyl group at the 2-position, which enhance its chemical reactivity.

- Hydroxymethyl Group : Located at the 4-position, this group significantly contributes to the compound's biological activity.

These structural elements enable (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol to interact with various biological targets, making it a promising candidate for drug development.

Antimicrobial Properties

Research indicates that (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol exhibits notable antimicrobial activity. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0048 |

| Pseudomonas aeruginosa | 0.0098 |

This data suggests that the compound may be a candidate for developing new antimicrobial agents .

Antioxidant Activity

(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol has also been evaluated for its antioxidant properties. The presence of the hydroxymethyl group enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. A comparative analysis with other known antioxidants demonstrated that this compound exhibits moderate to strong antioxidant activity .

The mechanism by which (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol exerts its biological effects involves several pathways:

- Enzyme Interaction : The oxazole ring can interact with specific enzymes, modulating their activity.

- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.

- Free Radical Scavenging : The hydroxymethyl group plays a critical role in neutralizing free radicals .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .

- Cancer Research : Preliminary findings indicate that (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol may inhibit cancer cell proliferation through apoptosis induction in vitro .

- Neuroprotective Effects : Research suggests potential neuroprotective properties, with evidence indicating that it may protect neuronal cells from oxidative damage .

Q & A

Q. How are structure-activity relationships (SARs) evaluated for oxazole derivatives in antibacterial assays?

- Methodological Answer : MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli use broth microdilution (CLSI M07-A10). Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity. SARs are correlated with LogP values and hydrogen-bonding capacity using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。